2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride
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Overview
Description
2-Oxa-8-azaspiro[45]decan-4-one hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and automated systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct three-dimensional properties and rigidity. This structural uniqueness makes it a valuable scaffold in drug discovery and development, offering advantages in terms of stability and specificity in biological interactions .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZJGODSYKHRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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